3-(1H-indol-3-yl)-1H-pyrazol-5-amine
Overview
Description
3-(1H-indol-3-yl)-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C11H10N4 and its molecular weight is 198.22 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Indole derivatives have been known to interact with a variety of biological targets, including serotonin receptors and transporters , and cyclooxygenase (COX) enzymes .
Mode of Action
For instance, some indole derivatives can suppress the biosynthesis of certain mediators from arachidonic acid by selectively or non-selectively inhibiting COX enzymes .
Biochemical Pathways
Indole and its derivatives are known to be metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . These metabolites can maintain intestinal homeostasis and impact liver metabolism and the immune response .
Result of Action
Indole derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, anticonvulsant, and antimalarial effects .
Properties
IUPAC Name |
5-(1H-indol-3-yl)-1H-pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4/c12-11-5-10(14-15-11)8-6-13-9-4-2-1-3-7(8)9/h1-6,13H,(H3,12,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDIPMWYSLNOSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=CC(=NN3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3-(1H-indol-3-yl)-1H-pyrazol-5-amine a valuable building block in organic synthesis?
A1: This compound, often synthesized from 3-cyanoacetylindole, serves as a versatile intermediate for creating diverse heterocyclic compounds. Its structure allows for further modifications through reactions with various electrophiles. For instance, it can react with 1,3-biselectrophilic reagents to produce pyrazolo[1,5-a]pyrimidines. Additionally, it can participate in multi-component reactions with triethyl orthoformate and compounds containing an active methylene group to yield structurally diverse molecules []. This versatility makes it attractive for exploring new chemical entities with potential biological activities.
Q2: What is the relationship between the chemical structure of the synthesized compounds and their antioxidant activity?
A2: Research indicates that the specific structural class of the synthesized compound influences its antioxidant properties []. For example, derivatives belonging to the pyrazolo[1,5-a]pyrimidine series, synthesized using this compound as a starting material, generally displayed superior antioxidant activity compared to those in the pyrazolotriazine series. This suggests that the pyrimidine ring system may contribute favorably to the antioxidant mechanism. Further investigations into the structure-activity relationship within these compound classes could provide valuable insights for designing more potent antioxidants.
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